TJ191

Descripción general

Descripción

Se dirige específicamente a las células de leucemia/linfoma de células T malignas que expresan bajos niveles del receptor tipo III del factor de crecimiento transformante β (TβRIII) . Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inducir selectivamente la apoptosis en ciertas células cancerosas sin afectar a las células normales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de TJ191 implica la preparación de 2-amino-3-metilcarboxi-5-heptil-tiofeno a través de una serie de reacciones químicas. La ruta sintética detallada incluye los siguientes pasos :

Formación del anillo de tiofeno: El anillo de tiofeno se sintetiza a través de una reacción de ciclización que involucra materiales de partida adecuados.

Introducción del grupo amino: El grupo amino se introduce a través de una reacción de sustitución nucleofílica.

Carboxilación: El grupo carboxilo se añade a través de una reacción de carboxilación.

Alquilación: El grupo heptilo se introduce a través de una reacción de alquilación.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. Los factores clave incluyen el control de la temperatura, el tiempo de reacción y el uso de catalizadores adecuados .

Análisis De Reacciones Químicas

Tipos de reacciones

TJ191 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica pueden modificar los grupos funcionales en el anillo de tiofeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en las reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Aplicaciones Científicas De Investigación

Efficacy in Cancer Cell Lines

Research indicates that TJ191 has potent anti-proliferative activity across various cancer cell lines. In a study involving over 70 tumor cell lines, approximately 30% demonstrated sensitivity to this compound at nanomolar concentrations. Notably, T-cell leukemia/lymphoma cells exhibited the highest response rates .

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line Type | IC50 (nM) | Comments |

|---|---|---|

| T-cell leukemia/lymphoma | ~100 | High sensitivity; significant apoptosis induced |

| Solid tumors (various types) | ~60000 | Low sensitivity; minimal effects on normal cells |

| Primary human fibroblasts | >100000 | No significant growth inhibition |

Case Study 1: T-Cell Leukemia Cell Lines

In a controlled experiment, CEM (a T-cell leukemia line) treated with this compound showed an approximately 80% apoptotic rate after 24 hours at a concentration of 0.3 µM. This highlights the compound's effectiveness in inducing apoptosis specifically in malignant cells while sparing normal cells .

Case Study 2: Selectivity Profile

A comparative analysis demonstrated that this compound has over 600-fold selectivity for cancerous cells versus normal cells. This was evidenced by the differential IC50 values observed between sensitive tumor cell lines and primary human fibroblasts .

Therapeutic Implications

The unique properties of this compound position it as a promising candidate for further development in cancer therapy:

- Targeted Therapy : Its selectivity for low TβRIII-expressing malignancies suggests potential for targeted treatment strategies in hematological cancers.

- Combination Therapies : Research into combining this compound with other therapeutic agents may enhance its efficacy and reduce resistance seen in conventional treatments.

Mecanismo De Acción

TJ191 ejerce sus efectos al dirigirse a las células de leucemia/linfoma de células T malignas que expresan bajos niveles de TβRIII. El compuesto induce la apoptosis en estas células de forma dependiente de la concentración y del tiempo . Los objetivos moleculares y las vías implicadas incluyen la inhibición de la proliferación celular y la activación de las vías apoptóticas .

Comparación Con Compuestos Similares

Compuestos similares

IC261: Otro agente anticancerígeno que se dirige a vías similares.

Anisomicina: Conocida por sus propiedades anticancerígenas.

Singularidad de TJ191

This compound es único debido a su alta selectividad para las células de leucemia/linfoma de células T malignas que expresan bajos niveles de TβRIII. Esta selectividad reduce el riesgo de toxicidad sistémica y lo convierte en un candidato prometedor para la terapia dirigida del cáncer .

Actividad Biológica

Overview

TJ191, chemically known as 2-Amino-3-methylcarboxy-5-heptyl-thiophene, is a synthetic compound that has garnered attention for its selective anti-cancer properties, particularly against T-cell leukemia and lymphoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy across various cancer cell lines, and relevant case studies.

Research indicates that this compound exhibits its anti-cancer effects primarily through cytostatic and cytotoxic mechanisms. It induces apoptosis in sensitive T-cell leukemia cells in a concentration- and time-dependent manner. Specifically, at a concentration of 0.3 µM, this compound can achieve approximately 80% apoptotic rates within 24 hours .

Key Findings:

- Selective Inhibition : this compound selectively inhibits the proliferation of malignant T-cells while sparing normal fibroblasts and immune cells .

- TβRIII Expression : The sensitivity of T-cell leukemia/lymphoma cells to this compound correlates inversely with the expression levels of TβRIII (Transforming Growth Factor Beta Receptor III). Higher levels of TβRIII are associated with resistance to the drug .

Efficacy Across Cancer Cell Lines

In comprehensive screening involving over 70 cancer cell lines, this compound demonstrated significant anti-proliferative activity, particularly against T-cell-derived malignancies. Approximately 30% of the tested tumor cell lines showed sensitivity to nanomolar concentrations of this compound, with T-cell leukemia/lymphomas exhibiting the highest response rates .

Table 1: Summary of this compound's Activity in Various Cancer Cell Lines

| Cancer Type | Sensitivity (%) | Mechanism |

|---|---|---|

| T-cell leukemia/lymphoma | ~80% | Apoptosis induction |

| Prostate cancer | Low | No significant response |

| Other solid tumors | Variable | Cytostatic effects observed |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential and biological activity of this compound in clinical settings.

- Case Study on T-cell Leukemia :

- Pharmacological Profiling :

Propiedades

Fórmula molecular |

C13H21NO2S |

|---|---|

Peso molecular |

255.38 g/mol |

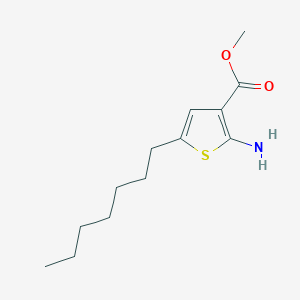

Nombre IUPAC |

methyl 2-amino-5-heptylthiophene-3-carboxylate |

InChI |

InChI=1S/C13H21NO2S/c1-3-4-5-6-7-8-10-9-11(12(14)17-10)13(15)16-2/h9H,3-8,14H2,1-2H3 |

Clave InChI |

HUFNXSPJUAHQHP-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=CC(=C(S1)N)C(=O)OC |

SMILES canónico |

CCCCCCCC1=CC(=C(S1)N)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TJ191; TJ-191; TJ 191 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.